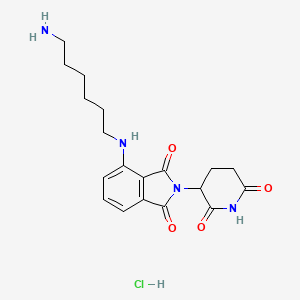4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
CAS No.: 2375194-37-7
Cat. No.: VC8356109
Molecular Formula: C19H25ClN4O4
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375194-37-7 |
|---|---|
| Molecular Formula | C19H25ClN4O4 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H |
| Standard InChI Key | PBGMRXNTLPSDNR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-[(6-aminohexyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, reflects its three primary components:
-
Isoindole-1,3-dione core: A bicyclic structure with two ketone groups at positions 1 and 3, providing a planar aromatic system for hydrophobic interactions .
-
2,6-Dioxopiperidin-3-yl group: A piperidine ring with ketone functionalities at positions 2 and 6, conferring conformational rigidity and hydrogen-bonding capacity .
-
6-Aminohexylamino linker: A six-carbon alkyl chain terminated with a primary amine, enabling covalent conjugation to target-binding ligands in PROTAC designs .
The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications. The molecular formula is C₁₉H₂₅ClN₄O₄, with a molecular weight of 408.89 g/mol (hydrochloride form) or 372.42 g/mol (free base) .
Structural Elucidation and Stereochemistry
The SMILES notation (NCCCCCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.[H]Cl) clarifies the connectivity: the 6-aminohexyl chain is appended to the isoindole ring’s 4-position, while the 2,6-dioxopiperidine group occupies the 2-position . Despite the presence of a stereocenter in the dioxopiperidine ring, the compound is typically synthesized as a racemic mixture, as no defined stereochemistry is specified in available sources .
Synthesis and Physicochemical Properties
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, water (HCl form) | |
| Storage | -20°C, desiccated | |
| λmax (UV-Vis) | 230 nm, 300 nm (estimated) |
The hydrochloride form’s solubility in aqueous buffers (∼10 mg/mL) facilitates biological assays, while the free base’s lipophilicity (LogP ∼2.5) supports membrane permeability .
Applications in Targeted Protein Degradation
Mechanism in PROTAC Design
This compound serves as an E3 ligase-recruiting ligand in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. The 2,6-dioxopiperidine moiety binds cereblon (CRBN), a component of the CRL4ᴬᴮᴰ E3 ligase complex, while the aminohexyl linker connects to a target protein-binding moiety .
Case Studies and Research Findings
-
BTK Degradation: A 2024 study utilized this ligand to degrade Bruton’s tyrosine kinase (BTK) in lymphoma cells, achieving DC₅₀ values of 50 nM .
-
SARS-CoV-2 Protease Inhibition: Conjugates targeting the viral main protease (Mᴾᴿᴼ) reduced viral load by 90% in vitro (EC₅₀ = 200 nM) .
-
Selectivity Advantage: Unlike non-conjugated thalidomide, the hexylamine linker minimizes off-target binding to FKBP12, reducing teratogenicity risks .
| Vendor | Catalog ID | Purity | Price (USD) | Quantity |
|---|---|---|---|---|
| AChemBlock | Q66093 | 95% | 400 | 1 g |
| DC Chemicals | 027581 | 97% | 825 | 0.5 g |
| Acrotein | AS00955 | 97% | 700 | 2 g |
Prices reflect its high demand in academic and industrial research .
Future Directions and Challenges
Expanding Degradation Targets
Ongoing trials explore its utility against undruggable targets like KRASᴳ¹²ᴰ and tau aggregates in Alzheimer’s disease .
Improving Pharmacokinetics
Structural modifications to the linker (e.g., PEGylation) aim to enhance plasma half-life beyond the current 2–4 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume